molecular formula C10H15ClN2O3 B1437244 3,4,5-Trimethoxybenzimidamide hydrochloride CAS No. 4156-59-6

3,4,5-Trimethoxybenzimidamide hydrochloride

Cat. No. B1437244
CAS RN: 4156-59-6
M. Wt: 246.69 g/mol
InChI Key: XRKLJARSCWCCKX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 . It is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzimidamide hydrochloride consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 246.69 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethoxybenzimidamide hydrochloride include its molecular formula (C10H15ClN2O3) and molecular weight (246.69 g/mol) . Additional properties such as boiling point and solubility are not provided in the search results.

Scientific Research Applications

Antitumor Activity

The compound 3,4,5-Trimethoxybenzimidamide hydrochloride has been studied for its potential as an antitumor agent. Research has focused on synthesizing and modifying chemically similar candidates with broad medicinal properties, including antitumor activities .

Antiviral Properties

Studies have also explored the use of this compound in the treatment of viral infections. Its derivatives are being investigated for their potential to act as antiviral agents .

CNS Medications

Research into central nervous system (CNS) drugs has included the use of 3,4,5-Trimethoxybenzimidamide hydrochloride as a base for developing new therapeutic agents .

Antimicrobial Effects

The antimicrobial properties of this compound are another area of interest, with studies aiming to develop new antimicrobial agents based on its structure .

Anti-inflammatory Uses

The anti-inflammatory potential of 3,4,5-Trimethoxybenzimidamide hydrochloride is being investigated, which could lead to new treatments for various inflammatory conditions .

Hematology Agents

In hematology, the compound’s derivatives are being considered for long-term treatments related to blood disorders .

Synthesis and Pharmacology

There is ongoing research into the basic synthesis and pharmacology of 3,4,5-Trimethoxybenzimidamide hydrochloride to understand its fundamental properties and potential applications in medicine .

Novel Antinarcotic Agents

A series of novel antinarcotic agents based on the structure of 3,4,5-Trimethoxybenzimidamide hydrochloride have been synthesized and biologically evaluated for their efficacy .

properties

IUPAC Name

3,4,5-trimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKLJARSCWCCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661765
Record name 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzimidamide hydrochloride

CAS RN

4156-59-6
Record name 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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